molecular formula C20H27N5O2 B6908747 N-[2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]-3,5-dimethylbenzamide

N-[2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]-3,5-dimethylbenzamide

Cat. No.: B6908747
M. Wt: 369.5 g/mol
InChI Key: MOEGGIPAWWJEAW-UHFFFAOYSA-N
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Description

N-[2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]-3,5-dimethylbenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a triazole ring, a piperidine ring, and a benzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-4-24-13-22-23-19(24)16-5-7-25(8-6-16)18(26)12-21-20(27)17-10-14(2)9-15(3)11-17/h9-11,13,16H,4-8,12H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEGGIPAWWJEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C2CCN(CC2)C(=O)CNC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]-3,5-dimethylbenzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an azide and an alkyne under copper-catalyzed conditions.

    Piperidine Ring Formation: The piperidine ring is usually formed via a nucleophilic substitution reaction where a suitable amine reacts with a halogenated precursor.

    Coupling Reactions: The triazole and piperidine intermediates are then coupled with a benzamide derivative through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be performed using alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]-3,5-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]-3,5-dimethylbenzamide
  • N-[2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]-3,5-dimethylbenzoate

Uniqueness

N-[2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]-3,5-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, in particular, may enhance its stability and bioactivity compared to similar compounds.

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